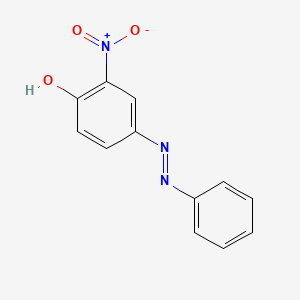

2-Nitro-4-phenylazophenol

Description

Structure

3D Structure

Properties

CAS No. |

55936-40-8 |

|---|---|

Molecular Formula |

C12H9N3O3 |

Molecular Weight |

243.22 g/mol |

IUPAC Name |

2-nitro-4-phenyldiazenylphenol |

InChI |

InChI=1S/C12H9N3O3/c16-12-7-6-10(8-11(12)15(17)18)14-13-9-4-2-1-3-5-9/h1-8,16H |

InChI Key |

ZZIWBGLFWFTPLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Chromophore: A Technical Guide to the Origins of 2-Nitro-4-phenylazophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the origins of 2-Nitro-4-phenylazophenol, a distinct azo dye. By examining its historical context, synthetic pathway, and physicochemical properties, this document provides a comprehensive resource for professionals in research and development.

Historical Context: The Dawn of Synthetic Dyes

Synthetic Pathway: A Two-Step Process

The synthesis of this compound is a classic example of an azo coupling reaction. This process involves two key steps: the diazotization of a primary aromatic amine, in this case, p-nitroaniline, followed by the electrophilic aromatic substitution reaction with a coupling agent, phenol.

Step 1: Diazotization of p-Nitroaniline

In the first step, p-nitroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl), at a low temperature (0-5 °C) to form the corresponding diazonium salt, p-nitrobenzenediazonium chloride. The low temperature is crucial to prevent the highly reactive diazonium salt from decomposing.

Step 2: Azo Coupling with Phenol

The resulting diazonium salt is then introduced to a solution of phenol, which acts as the coupling agent. The electrophilic diazonium cation attacks the electron-rich phenol ring, typically at the para position due to steric hindrance at the ortho positions, to form the azo compound, this compound. The reaction is generally carried out in a mildly alkaline solution to activate the phenol.

Physicochemical Properties

Below is a summary of the known quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉N₃O₃ | [10][11] |

| Molecular Weight | 243.22 g/mol | [10][11] |

| CAS Number | 55936-40-8 | [10][11] |

Note: Experimental data such as melting point, boiling point, and spectroscopic data for this compound are not consistently reported in readily available literature. For comparison, the related compound 4-Phenylazophenol has a melting point of 150-152 °C.[12][13][14]

Detailed Experimental Protocol (Adapted from Para Red Synthesis)

The following is a representative experimental protocol for the synthesis of an azo dye, adapted for the synthesis of this compound.

Materials

-

p-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Phenol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Procedure

Part A: Preparation of p-Nitrobenzenediazonium Chloride Solution

-

In a 250 mL beaker, dissolve a specific molar equivalent of p-nitroaniline in a solution of concentrated HCl and water.

-

Cool the beaker in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water to the cooled p-nitroaniline solution while maintaining the temperature below 5 °C and stirring continuously. The slow addition is critical to control the exothermic reaction.

-

Continue stirring for 15 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Part B: Preparation of the Phenol Solution

-

In a separate beaker, dissolve a molar equivalent of phenol in an aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath.

Part C: Azo Coupling

-

Slowly add the cold diazonium salt solution from Part A to the cold phenol solution from Part B with constant stirring.

-

A colored precipitate of this compound should form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

-

Collect the precipitate by vacuum filtration and wash it with cold water to remove any unreacted salts.

-

Dry the product in a desiccator.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: Synthetic pathway of this compound.

References

- 1. Sample of the dye Anisol Red made by Peter Griess | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Johann Peter Griess | German chemist | Britannica [britannica.com]

- 4. researchgate.net [researchgate.net]

- 5. Johann Peter Griess FRS (1829-88): Victorian brewer and synthetic dye chemist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azo coupling - Wikipedia [en.wikipedia.org]

- 7. Diazonium compound - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C12H9N3O3 | CID 41664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-nitro-4-phenyldiazenylphenol | 55936-40-8, 2-nitro-4-phenyldiazenylphenol Formula - ECHEMI [echemi.com]

- 12. 4-Phenylazophenol 98 1689-82-3 [sigmaaldrich.com]

- 13. 4-PHENYLAZOPHENOL | 1689-82-3 [chemicalbook.com]

- 14. B25198.06 [thermofisher.com]

Technical Guide: 2-Nitro-4-phenylazophenol (CAS 55936-40-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Nitro-4-phenylazophenol, identified by CAS number 55936-40-8. This document consolidates available chemical and physical data, outlines a detailed experimental protocol for its synthesis, and presents key information in a format accessible to researchers, scientists, and professionals in drug development. While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, this guide provides a foundational understanding of its chemical nature and synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on data aggregated from various chemical databases.[1]

| Property | Value | Source |

| CAS Number | 55936-40-8 | ChemIDplus; EPA DSSTox[1] |

| Molecular Formula | C₁₂H₉N₃O₃ | PubChem[1] |

| Molecular Weight | 243.22 g/mol | PubChem[1] |

| IUPAC Name | 2-nitro-4-(phenyldiazenyl)phenol | PubChem[1] |

| Synonyms | 2-Nitro-4-phenylazo-phenol, 2-Nitro-4-(phenylazo)phenol | PubChem[1] |

| Computed XLogP3 | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 243.06439116 Da | PubChem[1] |

| Topological Polar Surface Area | 90.8 Ų | PubChem[1] |

| Heavy Atom Count | 18 | PubChem[1] |

| Complexity | 310 | PubChem[1] |

Synthesis: Experimental Protocol

The synthesis of this compound is achieved through a classic diazotization-coupling reaction. This process involves two primary stages: the formation of a diazonium salt from an aromatic amine, followed by an electrophilic aromatic substitution reaction with a coupling agent (in this case, a phenol).

General Principle

The synthesis is based on the diazotization of aniline to form a benzenediazonium salt, which then couples with 2-nitrophenol at the para position relative to the hydroxyl group. The hydroxyl group is a strong activating group, directing the electrophilic diazonium ion to the ortho and para positions. Due to steric hindrance from the nitro group at the ortho position of the phenol, coupling occurs predominantly at the para position.

Materials and Reagents

-

Aniline

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

2-Nitrophenol

-

Sodium Hydroxide (NaOH)

-

Ice

-

Deionized Water

-

Urea (optional, to quench excess nitrous acid)

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers and flasks

-

Stirring apparatus

Experimental Procedure

Step 1: Preparation of the Diazonium Salt (Diazotization)

-

In a beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in cold deionized water. The molar amount of sodium nitrite should be slightly in excess (e.g., 1.1 equivalents) relative to the aniline.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature between 0-5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction. A small amount of urea can be added to destroy any excess nitrous acid.

Step 2: Coupling Reaction

-

In a separate beaker, dissolve a molar equivalent of 2-nitrophenol in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the cold 2-nitrophenol solution with vigorous stirring.

-

A colored precipitate of this compound should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

Step 3: Isolation and Purification

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove any unreacted salts and other water-soluble impurities.

-

The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid, to obtain a product of higher purity.

-

Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

Caption: Logical progression of the synthesis of this compound.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield specific information on the biological activity or implication in signaling pathways for this compound.

However, it is worth noting that compounds containing a nitro group can exhibit a wide range of biological activities.[2][3] The nitro group is a known pharmacophore and can be found in various drugs with antimicrobial, antineoplastic, and antiparasitic properties.[2][3] The biological effects of nitro compounds are often attributed to their ability to undergo redox reactions within cells, which can lead to cellular toxicity.[2]

Given the presence of the nitro group and the azo bridge, this compound could potentially be investigated for various biological activities. However, without specific experimental data, any discussion of its biological role remains speculative.

Safety Information

Based on available safety data sheets for similar azo dyes and nitroaromatic compounds, this compound should be handled with care in a laboratory setting. While a specific safety data sheet for this compound was not found, general precautions for this class of chemicals include:

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Azo dyes and nitro compounds can be irritants and may be harmful if swallowed or absorbed through the skin. Some azo dyes have been classified as potential carcinogens.

It is imperative to consult a comprehensive and compound-specific Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound (CAS 55936-40-8) is a nitro-substituted azo dye for which the fundamental chemical and physical properties are known. Its synthesis can be reliably achieved through a well-established diazotization and coupling procedure. While there is a lack of specific data on its biological activity and involvement in signaling pathways, its structural motifs suggest potential for biological effects that could be a subject for future research. This guide provides a solid foundation for researchers and professionals interested in this compound, from its basic characteristics to a detailed synthesis protocol.

References

Key Synthetic Routes for 2-Nitro-4-phenylazophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key synthetic routes for 2-Nitro-4-phenylazophenol, a valuable intermediate in the synthesis of various organic compounds and dyes. The document details the core chemical reactions, provides specific experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Introduction

This compound belongs to the class of azo compounds, characterized by the presence of a diazene functional group (-N=N-) connecting two aromatic rings. The synthesis of such molecules is of significant interest in medicinal chemistry and material science due to their diverse applications. The primary and most established method for the synthesis of this compound involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable phenol.

Core Synthetic Pathway: Diazotization and Azo Coupling

The most common and industrially viable route for the synthesis of this compound is the diazotization of aniline followed by coupling with 2-nitrophenol. This electrophilic aromatic substitution reaction is a cornerstone of azo dye chemistry.[1]

The overall reaction can be summarized as follows:

Step 1: Diazotization of Aniline

Aniline is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at a low temperature (0-5 °C). This reaction converts the primary amino group of aniline into a diazonium salt, benzenediazonium chloride.[2] The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[1]

Step 2: Azo Coupling with 2-Nitrophenol

The resulting benzenediazonium chloride solution is then added to an alkaline solution of 2-nitrophenol. The diazonium ion acts as an electrophile and attacks the electron-rich phenoxide ion of 2-nitrophenol, typically at the para position to the hydroxyl group due to steric hindrance from the nitro group at the ortho position. This coupling reaction forms the stable azo dye, this compound.[3][4]

Figure 1: General synthetic pathway for this compound.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound, derived from established general procedures for azo dye synthesis.[4]

Materials and Equipment

-

Aniline

-

2-Nitrophenol

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Distilled Water

-

Ice

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Melting point apparatus

-

IR and NMR spectrometers for characterization

Detailed Synthesis Procedure

Step 1: Preparation of Benzenediazonium Chloride Solution

-

In a 250 mL beaker, dissolve 0.01 mole of aniline in a mixture of 2.5 mL of concentrated hydrochloric acid and 25 mL of water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of 0.01 mole of sodium nitrite in 10 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains between 0-5 °C. The addition should take approximately 10-15 minutes.

-

Stir the mixture for an additional 10 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Step 2: Coupling Reaction

-

In a separate 400 mL beaker, dissolve 0.01 mole of 2-nitrophenol in 20 mL of 10% sodium hydroxide solution.

-

Cool this alkaline solution of 2-nitrophenol to 5-10 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution dropwise to the alkaline 2-nitrophenol solution with vigorous stirring.

-

Continue stirring the reaction mixture for 10-20 minutes while maintaining the temperature at 5-10 °C. A colored precipitate of this compound will form.[4]

-

After the reaction is complete, filter the crude product using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from 80% ethanol to obtain the purified this compound.[4]

-

Dry the purified product in a desiccator.

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of this compound and similar azo dyes.

| Parameter | Value | Reference |

| Reactants | ||

| Aniline | 0.01 mol | [4] |

| 2-Nitrophenol | 0.01 mol | [4] |

| Sodium Nitrite | 0.01 mol | [4] |

| Conc. HCl | 2.5 mL | [4] |

| Reaction Conditions | ||

| Diazotization Temperature | 0-5 °C | [1] |

| Coupling Temperature | 5-10 °C | [4] |

| Reaction Time | 30-60 min | [4] |

| Product Characterization | ||

| Molecular Formula | C₁₂H₉N₃O₃ | [5] |

| Molecular Weight | 243.22 g/mol | [6] |

| Appearance | Colored Solid | [4] |

| Yield | 70-85% (Typical for azo dyes) | [7] |

| Melting Point | Varies based on purity | |

| Spectroscopic Data | ||

| IR (cm⁻¹) | Aromatic C-H, C=C, N=N, NO₂, O-H | [4] |

| ¹H NMR (δ, ppm) | Signals in the aromatic region, OH proton | [4] |

Alternative Synthetic Considerations

While the diazotization of aniline and coupling with 2-nitrophenol is the most direct route, variations exist. For instance, substituted anilines can be used to introduce different functional groups on one of the aromatic rings. Similarly, other substituted phenols can be employed as coupling partners.

An alternative approach involves the diazotization of 2-amino-4-nitrophenol and coupling with a suitable aromatic compound. However, the synthesis of 2-amino-4-nitrophenol itself requires a separate synthetic step, often involving the partial reduction of 2,4-dinitrophenol.[8]

Safety Precautions

-

Aromatic amines and nitro compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Diazonium salts are unstable and can be explosive when dry. They should always be prepared in solution at low temperatures and used immediately.[1]

-

Concentrated acids and bases are corrosive and should be handled with care.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired purity and yield.

References

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12H9N3O3 | CID 41664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-nitro-4-phenyldiazenylphenol | 55936-40-8, 2-nitro-4-phenyldiazenylphenol Formula - ECHEMI [echemi.com]

- 7. zenodo.org [zenodo.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

IUPAC nomenclature for 2-Nitro-4-phenylazophenol.

An In-Depth Technical Guide to 2-Nitro-4-phenylazophenol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, with a focus on its systematic nomenclature and physicochemical characteristics.

The systematic name for the compound commonly known as this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-nitro-4-(phenyldiazenyl)phenol [1][2].

Synonyms and Identifiers:

-

Common Name: this compound[1]

-

Other Synonyms: 2-Nitro-4-phenylazo-phenol, 2-Nitro-4-(phenylazo)phenol[2]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of 2-nitro-4-(phenyldiazenyl)phenol.

| Property | Value | Reference |

| Molecular Weight | 243.22 g/mol | [1][2] |

| Exact Mass | 243.06439116 Da | [1][2] |

| XLogP3 | 3.6 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 90.8 Ų | [1][2] |

| Complexity | 310 | [2] |

Synthesis of 2-Nitro-4-(phenyldiazenyl)phenol

Proposed Experimental Protocol

This proposed protocol is based on general methods for the synthesis of azo dyes and related nitro compounds.

Step 1: Diazotization of Aniline

-

Aniline is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the low temperature.

-

The reaction mixture is stirred for a short period to ensure the complete formation of the benzenediazonium chloride salt.

Step 2: Azo Coupling with 2-Nitrophenol

-

2-Nitrophenol is dissolved in an aqueous alkaline solution, such as sodium hydroxide, to form the corresponding phenoxide. This solution is also cooled to 0-5 °C.

-

The freshly prepared benzenediazonium chloride solution is slowly added to the 2-nitrophenoxide solution.

-

The coupling reaction is typically rapid, and the azo dye, 2-nitro-4-(phenyldiazenyl)phenol, will precipitate out of the solution.

Step 3: Isolation and Purification

-

The precipitated product is collected by filtration.

-

The crude product is washed with cold water to remove any unreacted salts.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Synthesis Workflow Diagram

Potential Biological Activity and Mechanism of Action

Specific studies on the biological activity of 2-nitro-4-(phenyldiazenyl)phenol are limited. However, the presence of the nitro group on the aromatic ring suggests potential bioactivity, as nitroaromatic compounds are known to exhibit a range of biological effects.

Many nitro compounds undergo enzymatic reduction in biological systems. This process can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine derivatives, and ultimately the corresponding amine. A one-electron reduction of the nitro group can produce a nitro radical anion. This redox cycling can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within cells. This mechanism is implicated in the antimicrobial and cytotoxic effects of some nitroaromatic compounds.

Conceptual Diagram of Nitroaromatic Redox Cycling

References

Molecular formula and weight of 2-Nitro-4-phenylazophenol.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-Nitro-4-phenylazophenol. The information is intended for researchers and professionals in the fields of chemistry and drug development.

Core Molecular and Physical Data

This compound is an aromatic azo compound characterized by the presence of a nitro group ortho to the hydroxyl group and a phenylazo group para to the hydroxyl group on the phenol ring.

| Property | Value |

| Molecular Formula | C₁₂H₉N₃O₃[1] |

| Molecular Weight | 243.22 g/mol [1] |

| IUPAC Name | 2-nitro-4-(phenyldiazenyl)phenol |

| CAS Number | 55936-40-8[1] |

| Canonical SMILES | C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)--INVALID-LINK--[O-] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process involving the diazotization of aniline followed by an azo coupling reaction with 2-nitrophenol.

Step 1: Diazotization of Aniline

This reaction converts the primary aromatic amine (aniline) into a diazonium salt.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a beaker, dissolve a specific molar equivalent of aniline in a mixture of concentrated hydrochloric acid and water.

-

Prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the cooled aniline solution while maintaining the temperature below 5°C and stirring continuously.[2][3] The formation of benzene diazonium chloride is indicated by a change in the solution.

Step 2: Azo Coupling with 2-Nitrophenol

The diazonium salt is then reacted with 2-nitrophenol to form the final azo dye.

Materials:

-

Benzene diazonium chloride solution (from Step 1)

-

2-Nitrophenol

-

Sodium Hydroxide (NaOH) solution

-

Distilled Water

-

Ice

Procedure:

-

In a separate beaker, dissolve 2-nitrophenol in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5°C in an ice bath.[2]

-

Slowly add the cold benzene diazonium chloride solution to the cold 2-nitrophenol solution with constant stirring.[2][3]

-

Maintain the temperature of the reaction mixture below 10°C and continue stirring for at least 30 minutes.[3]

-

The product, this compound, will precipitate out of the solution as a colored solid.

-

The precipitate can be collected by filtration, washed with cold water to remove any soluble impurities, and then dried.

Below is a workflow diagram illustrating the synthesis process.

Caption: Synthesis of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a suitable method for the analysis of this compound.

General HPLC-UV Parameters:

-

Column: A C18 column is commonly used for the separation of aromatic compounds.[4]

-

Mobile Phase: A gradient of an aqueous solution (e.g., with a small percentage of acetic acid) and an organic solvent like methanol or acetonitrile is typically employed.[5]

-

Detection: The UV detector can be set at a wavelength where the compound exhibits maximum absorbance, which can be determined by a UV-Vis spectrophotometer.[6][7][8] For similar phenolic compounds, detection is often performed around 280 nm.[7][8]

-

Quantification: Calibration curves are generated using standard solutions of the purified compound to quantify its concentration in a sample.[6][7][8]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, azo dyes as a class are known to induce biological responses, particularly related to oxidative stress.

Activation of the Nrf2-Keap1 Signaling Pathway

Exposure to certain azo dyes can lead to the generation of reactive oxygen species (ROS), which in turn activates the Keap1-Nrf2 signaling pathway. This pathway is a primary regulator of cellular defense against oxidative and electrophilic stress.[9][10]

Mechanism of Activation:

-

Basal State: Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation.[9][10]

-

Oxidative Stress: In the presence of oxidative stress (e.g., from azo dye metabolites), Keap1 undergoes a conformational change, leading to the release of Nrf2.[10]

-

Nuclear Translocation: Nrf2 then translocates to the nucleus.[9][10]

-

Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.[9][10] These genes encode for antioxidant enzymes and other protective proteins.

The diagram below illustrates the Keap1-Nrf2 signaling pathway.

Caption: Activation of the Keap1-Nrf2 pathway by oxidative stress.

References

- 1. 2-nitro-4-phenyldiazenylphenol | 55936-40-8, 2-nitro-4-phenyldiazenylphenol Formula - ECHEMI [echemi.com]

- 2. How to Prepare 2 Naphthol Aniline Dye: Step-by-Step Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. [PDF] Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]

- 7. scirp.org [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Guide to Azo Dyes in Scientific Research: From Stains to Therapeutics

For Researchers, Scientists, and Drug Development Professionals

The vibrant world of azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), extends far beyond the textile industry. For over a century, these synthetic compounds have been indispensable tools in scientific research, leaving an indelible mark on fields ranging from histology and microbiology to the very foundations of chemotherapy. This technical guide delves into the historical applications of key azo dyes, providing an in-depth look at their core scientific contributions, complete with experimental methodologies and quantitative data to inform and inspire today's researchers.

Prontosil: The Dawn of the Antibacterial Era

The discovery of Prontosil in the 1930s by German chemist and pathologist Gerhard Domagk was a watershed moment in medicine, heralding the age of antibacterial chemotherapy.[1][2] This red azo dye demonstrated remarkable efficacy in treating systemic bacterial infections in animal models, a feat that was previously unattainable.[3]

Mechanism of Action: A Prodrug's Tale

Initial in vitro experiments with Prontosil yielded disappointing results, as it showed no direct antibacterial activity.[4][5] The true breakthrough came with the understanding that Prontosil is a prodrug, meaning it is metabolized within the body into its active form.[6] In 1935, researchers at the Pasteur Institute discovered that the azo linkage of Prontosil is cleaved in vivo to release the colorless and highly active compound, sulfanilamide.[6][7]

Sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid. Bacteria need to synthesize their own folic acid, a crucial component for DNA and RNA synthesis. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfanilamide blocks the metabolic pathway, leading to a bacteriostatic effect that halts bacterial growth and allows the host's immune system to clear the infection. Humans, on the other hand, obtain folic acid from their diet, making this pathway an excellent selective target for antibacterial therapy.

Early Experimental Protocols: Domagk's Mouse Model

Gerhard Domagk's pioneering experiments involved infecting mice with lethal doses of Streptococcus pyogenes.[8] The subsequent administration of Prontosil demonstrated a remarkable survival rate in the treated group compared to the untreated controls.[3]

Summary of Domagk's 1932 Experiment

| Group | Number of Mice | Treatment | Outcome |

| Experimental | 12 | Prontosil injection post-infection | All survived[3] |

| Control | 14 | No treatment | All died within four days[3][8] |

Recreation of Domagk's Experimental Protocol:

-

Infection: A virulent strain of Streptococcus pyogenes was isolated and cultured. A lethal dose, predetermined through prior experiments, was injected into a cohort of mice.[8]

-

Treatment: A solution of Prontosil was prepared. Within a short timeframe following infection (e.g., 1.5 hours), the experimental group of mice received an injection of the Prontosil solution.[8] The original experiments often used oral administration via a stomach tube as well.[3]

-

Observation: Both the treated and control groups were monitored over several days. Key observations included survival rates, general health, and signs of infection.

-

Results: The stark contrast in survival between the two groups provided the first compelling evidence of the in vivo efficacy of Prontosil.[3][8]

Congo Red: Illuminating Amyloid Plaques

Congo Red, synthesized in 1883, was initially a popular textile dye.[9] Its journey into the realm of scientific research began in 1922 when the German physician Hermann Bennhold discovered its affinity for amyloid, a type of abnormal protein deposit associated with various diseases, including Alzheimer's disease.[10]

The Signature Apple-Green Birefringence

When stained with Congo Red and viewed under polarized light, amyloid deposits exhibit a characteristic "apple-green" birefringence.[10] This optical phenomenon, first described by Paul Divry in 1927, became the gold standard for the histological identification of amyloid.[10] The linear, planar structure of the Congo Red molecule allows it to intercalate between the beta-sheet fibrils of amyloid, and this ordered arrangement of dye molecules is responsible for the unique birefringence.[11]

Properties of Key Historical Azo Dyes

| Azo Dye | Year of First Synthesis | Historical Application | Key Property |

| Prontosil | 1932[12] | Antibacterial Drug | In vivo conversion to active sulfanilamide[7] |

| Congo Red | 1883[9] | Biological Stain, pH Indicator | Binds to amyloid, exhibiting apple-green birefringence[10] |

| Methyl Red | 1908 | pH Indicator | pH transition range of 4.4 (red) to 6.2 (yellow)[13][14] |

Historical Staining Protocol for Amyloid

The following is a generalized historical protocol for staining amyloid in tissue sections with Congo Red, based on early methodologies.

Detailed Steps of a Modified Highman's Congo Red Stain:

-

Deparaffinization and Hydration: Tissue sections (5-10 µm thick) are deparaffinized in xylene and hydrated through a graded series of alcohols to distilled water.[15]

-

Staining: The slides are immersed in a 0.5% Congo Red solution in 50% alcohol for 15-20 minutes.[15]

-

Rinsing: The slides are briefly rinsed in distilled water.[15]

-

Differentiation: The sections are quickly differentiated by dipping them in an alkaline alcohol solution.[15] This step is crucial for removing excess, non-specifically bound dye.

-

Counterstaining: To visualize cell nuclei, a counterstain such as Gill's hematoxylin is applied for a short duration (e.g., 30 seconds).[15]

-

Dehydration and Mounting: The sections are dehydrated through graded alcohols, cleared in xylene, and mounted with a resinous medium for microscopic examination.[15]

Methyl Red: A Classic pH Indicator

Methyl Red, an azo dye synthesized in 1908, has been a staple in chemistry laboratories for over a century as a pH indicator.[11] Its distinct color change over a specific pH range makes it invaluable for acid-base titrations and for identifying bacteria based on their metabolic products.

The Chemistry of Color Change

The color of Methyl Red is dependent on the pH of the solution. In acidic conditions (pH below 4.4), the molecule is protonated, resulting in a red color. As the pH increases (above 6.2), it deprotonates to a yellow form. In the intermediate pH range, the solution appears orange.[13][14]

Historical Preparation and Use in Titrations

The preparation of a Methyl Red indicator solution for use in titrations is a straightforward process that has been well-documented in historical chemical literature.

Protocol for Preparation of Methyl Red Indicator Solution:

-

Dissolution: 50 mg of Methyl Red is dissolved in a mixture of 1.86 ml of 0.1 M sodium hydroxide and 50 ml of 95% ethanol.[16][17] Gentle warming can aid in dissolution.[18]

-

Dilution: After the dye is fully dissolved, the solution is diluted with distilled water to a final volume of 100 ml.[16][18]

Use in Acid-Base Titration:

-

A few drops of the prepared Methyl Red indicator solution are added to the analyte (the solution of unknown concentration).

-

The titrant (the solution of known concentration) is slowly added from a burette.

-

The endpoint of the titration is reached when the solution undergoes a distinct color change from red to yellow, or an intermediate orange color, depending on the specific titration being performed.[19]

Conclusion

The historical applications of azo dyes in scientific research underscore their versatility and profound impact. From the life-saving discovery of Prontosil, which laid the groundwork for modern antibiotics, to the crucial role of Congo Red in diagnosing debilitating amyloid diseases, and the fundamental utility of Methyl Red in analytical chemistry, these vibrant compounds have been at the forefront of scientific advancement. Understanding their historical context and the experimental protocols that defined their use provides valuable insights for contemporary researchers and continues to inspire new avenues of scientific inquiry.

References

- 1. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 2. Prontosil | Sulfanilamide, Antibacterial, Antiseptic | Britannica [britannica.com]

- 3. Chemical & Engineering News: Top Pharmaceuticals: Prontosil [pubsapp.acs.org]

- 4. researchopenworld.com [researchopenworld.com]

- 5. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 6. researchopenworld.com [researchopenworld.com]

- 7. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 8. The discovery of the antibacterial agent Prontosil [animalresearch.info]

- 9. dyespigments.net [dyespigments.net]

- 10. bitesizebio.com [bitesizebio.com]

- 11. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 12. Prontosil - Wikipedia [en.wikipedia.org]

- 13. Methyl red - Wikipedia [en.wikipedia.org]

- 14. chemicals.co.uk [chemicals.co.uk]

- 15. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 16. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 17. Methyl Red Solution [drugfuture.com]

- 18. Chrominfo: Preparation of methyl red indicator solution [chrominfo.blogspot.com]

- 19. gspchem.com [gspchem.com]

Initial discovery and characterization of 2-Nitro-4-phenylazophenol.

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-phenylazophenol is an aromatic azo compound with the chemical formula C₁₂H₉N₃O₃. Its structure features a phenylazo group substituted on a nitrophenol ring. While specific details regarding its initial discovery and extensive characterization are not widely documented in publicly available literature, this guide provides a summary of its known physicochemical properties based on computational data. Due to the limited availability of experimental data, this document also outlines general methodologies for the synthesis and characterization of similar azo compounds, which can be adapted for the study of this compound.

Physicochemical Properties

Quantitative data for this compound is primarily derived from computational models.[1] A summary of these properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₉N₃O₃ | PubChem[1] |

| Molecular Weight | 243.22 g/mol | PubChem[1] |

| CAS Number | 55936-40-8 | PubChem[1] |

| XLogP3 | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 243.064391 g/mol | PubChem[1] |

| Topological Polar Surface Area | 90.8 Ų | PubChem[1] |

| Heavy Atom Count | 18 | PubChem[1] |

| Complexity | 310 | PubChem[1] |

Hypothetical Synthesis Protocol

A plausible synthetic route for this compound involves a diazo coupling reaction. This general methodology is widely used for the synthesis of azo dyes. The proposed workflow is depicted in the diagram below.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Diazotization of Aniline:

-

Dissolve a specific molar equivalent of aniline in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the benzenediazonium chloride solution.

-

-

Azo Coupling:

-

In a separate beaker, dissolve an equimolar amount of 2-nitrophenol in an aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold benzenediazonium chloride solution to the 2-nitrophenol solution with constant stirring.

-

Maintain the temperature and pH of the reaction mixture to facilitate the coupling reaction at the para position of the hydroxyl group.

-

A colored precipitate of this compound should form.

-

-

Purification:

-

Collect the crude product by filtration.

-

Wash the precipitate with cold water to remove any unreacted salts.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol or acetic acid.

-

Dry the purified crystals under vacuum.

-

Proposed Characterization Methods

To characterize the synthesized this compound, a standard battery of analytical techniques should be employed.

1. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure, including the substitution pattern on the aromatic rings.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the key functional groups, such as the O-H stretch of the phenol, the N=N stretch of the azo group, and the symmetric and asymmetric stretches of the nitro group.

-

UV-Visible (UV-Vis) Spectroscopy: This technique would determine the absorption maxima of the compound, which is characteristic of the extended conjugated system present in azo dyes.

2. Chromatographic and Mass Spectrometric Analysis:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

The logical workflow for the characterization of the synthesized product is illustrated below.

Caption: Logical workflow for the characterization of this compound.

Potential Biological Significance

While no specific biological activities for this compound have been reported, many nitroaromatic and azo compounds are known to exhibit a range of biological effects. The nitro group, being a strong electron-withdrawing group, can influence the molecule's redox properties, which is a common mechanism for the biological activity of nitro compounds. Azo compounds have been investigated for various applications, including as antimicrobial and anticancer agents. Any investigation into the biological activity of this compound would likely begin with in vitro screening assays to assess its cytotoxicity and antimicrobial properties.

Conclusion

This compound remains a sparsely characterized molecule in the scientific literature. This guide provides a summary of its computed physicochemical properties and outlines established, yet hypothetical in this specific case, experimental protocols for its synthesis and characterization. Further experimental investigation is required to validate these computational data and to explore the potential biological activities of this compound. The methodologies and workflows presented here offer a foundational framework for researchers and scientists interested in the study of this compound and related azo compounds.

References

Methodological & Application

Application of 2-Nitro-4-phenylazophenol as a pH Indicator: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-phenylazophenol is a synthetic organic azo dye with potential applications as a pH indicator. Its chemical structure, featuring a phenolic hydroxyl group and an azo group conjugated with a nitro substituent, suggests that its chromophoric system is sensitive to changes in hydrogen ion concentration (pH). This sensitivity manifests as a distinct color change, a characteristic property of acid-base indicators. This document provides an overview of its properties, protocols for its preparation and use in acid-base titrations, and a summary of relevant data.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some general properties are known, specific experimental data regarding its pKa, pH transition range, and precise color changes are not extensively documented in readily available literature. The data for the related compound, p-phenylazophenol, is included for comparative purposes.

| Property | This compound | p-Phenylazophenol (for comparison) |

| Molecular Formula | C₁₂H₉N₃O₃[1] | C₁₂H₁₀N₂O |

| Molecular Weight | 243.22 g/mol [1] | 198.22 g/mol [2] |

| Appearance | Data not available | Orange columnar solid[2] |

| pKa | Data not available | 8.93 ± 0.13 (Predicted)[2] |

| pH Range | Data not available | Data not available |

| Color Change | Data not available | Data not available |

| Solubility | Data not available | Soluble in acetone, ethanol, benzene, and ether; insoluble in water.[2] |

Principle of Operation as a pH Indicator

The function of this compound as a pH indicator is based on the principle of acid-base equilibrium. The molecule can exist in at least two forms with different colors: a protonated form (HIn) in acidic solutions and a deprotonated form (In⁻) in basic solutions. The equilibrium between these two forms is pH-dependent.

HIn (Acidic form) ⇌ H⁺ + In⁻ (Basic form)

The addition of a nitro group and the phenylazo group to the phenol ring influences the electron density and the pKa of the phenolic proton. This, in turn, dictates the pH at which the color change occurs. The visual transition range of the indicator is centered around its pKa value.

Experimental Protocols

Due to the lack of a specific, published protocol for the synthesis and use of this compound as a pH indicator, the following protocols are based on general methods for the synthesis of related azo dyes and the preparation and application of pH indicator solutions.

Synthesis of this compound (General Method)

This protocol is adapted from general procedures for the synthesis of azo dyes via diazotization and coupling reactions.

Materials:

-

2-Nitroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Phenol

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Diazotization of 2-Nitroaniline:

-

Dissolve a specific molar equivalent of 2-nitroaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to the 2-nitroaniline) to the amine solution. Maintain the temperature below 5 °C.

-

The formation of the diazonium salt is indicated by a change in the solution's appearance.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve an equimolar amount of phenol in an aqueous solution of sodium hydroxide.

-

Cool this alkaline phenol solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring.

-

A colored precipitate of this compound should form.

-

-

Isolation and Purification:

-

Allow the reaction mixture to stir for an additional 30 minutes in the ice bath.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid product with cold distilled water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound.

-

Dry the purified product in a desiccator.

-

Diagram of Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Preparation of this compound Indicator Solution

Materials:

-

Purified this compound solid

-

Ethanol (95% or absolute)

-

Distilled water

-

Volumetric flask

-

Weighing balance

Procedure:

-

Accurately weigh 0.1 g of purified this compound.

-

Transfer the solid to a 100 mL volumetric flask.

-

Add approximately 50 mL of 95% ethanol to the flask.

-

Swirl the flask gently to dissolve the solid completely. A sonicator may be used to aid dissolution if necessary.

-

Once the solid is fully dissolved, add distilled water to the flask to bring the final volume to 100 mL.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Store the indicator solution in a labeled, airtight, and light-protected bottle.

Diagram of Indicator Solution Preparation:

Caption: Protocol for preparing the indicator solution.

Acid-Base Titration Using this compound Indicator

Materials:

-

Analyte (acid or base of unknown concentration)

-

Titrant (standardized solution of a base or acid)

-

This compound indicator solution

-

Burette

-

Pipette

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Rinse the burette with a small amount of the titrant and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

-

Pipette a known volume of the analyte into an Erlenmeyer flask.

-

Add 2-3 drops of the this compound indicator solution to the analyte in the flask. The solution should attain the color of the indicator in that specific pH environment (acidic or basic).

-

Place the Erlenmeyer flask under the burette. If using a magnetic stirrer, place the flask on the stirrer and add a stir bar.

-

Slowly add the titrant from the burette to the analyte while constantly swirling the flask (or with continuous stirring).

-

As the endpoint is approached, the color of the solution will begin to change at the point of titrant addition and then disappear upon swirling. Add the titrant drop by drop at this stage.

-

The endpoint is reached when a single drop of the titrant causes a permanent color change throughout the solution.

-

Record the final burette reading. The difference between the final and initial readings gives the volume of titrant used.

-

Repeat the titration at least two more times to ensure accuracy and calculate the average volume of titrant used.

-

Calculate the concentration of the analyte using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the analyte, and M₂ and V₂ are the molarity and volume of the titrant.

Diagram of Titration Workflow:

Caption: Standard acid-base titration procedure.

Limitations and Further Research

The primary limitation in the application of this compound as a pH indicator is the lack of comprehensive, publicly available data on its pKa value and the precise pH range of its color transition. For effective use in quantitative analysis, these parameters must be accurately determined.

Recommendations for further research include:

-

Spectrophotometric Determination of pKa: The pKa of this compound can be determined by measuring its UV-Vis absorbance spectra at various pH values.

-

Titration Studies: Performing titrations of known strong and weak acids and bases with this indicator would help to visually determine its effective pH range and the sharpness of the color change.

-

Solvatochromism Studies: Investigating the effect of different solvent systems on the indicator's properties would be beneficial for its application in non-aqueous titrations.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Azo compounds can be toxic and may be skin and eye irritants. Avoid inhalation of dust and direct contact with the skin and eyes.

-

Work in a well-ventilated area or a fume hood, especially during the synthesis and handling of volatile reagents.

-

Dispose of all chemical waste according to institutional and local regulations.

References

The Role of 2-Nitro-4-phenylazophenol in the Formation of Metal Chelates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-phenylazophenol, a member of the azo dye family, possesses a molecular structure conducive to the formation of metal chelates. The presence of hydroxyl (-OH), nitro (-NO2), and azo (-N=N-) functional groups provides potential coordination sites for metal ions. The formation of these chelates can lead to significant changes in the spectroscopic and electrochemical properties of the molecule, making it a candidate for various applications in analytical chemistry, such as the colorimetric determination of metal ions. The stability and reactivity of these metal complexes are of fundamental interest in coordination chemistry and are relevant to the development of new analytical reagents and potential therapeutic agents.

While the specific compound this compound (CAS 55936-40-8) is documented, detailed research on its metal chelation properties is not extensively available in the public domain. However, based on the general principles of coordination chemistry and studies of analogous azo dyes, we can infer its potential role and propose experimental protocols for its investigation. Azo compounds containing hydroxyl groups ortho to the azo linkage are well-known chelating agents that form stable complexes with a variety of metal ions. The nitro group, being an electron-withdrawing group, can influence the acidity of the phenolic proton and the electron density on the azo group, thereby modulating the stability and spectral characteristics of the resulting metal chelates.

Application Notes

This compound can potentially be utilized in the following applications:

-

Spectrophotometric Determination of Metal Ions: The formation of colored chelates with specific metal ions can be exploited for their quantitative determination using UV-Visible spectrophotometry. The intensity of the color, which corresponds to the concentration of the metal ion, can be measured to construct a calibration curve.

-

Chromogenic Reagent in Thin-Layer and Paper Chromatography: This compound could serve as a spray reagent for the detection of metal ions separated by chromatographic techniques. The appearance of colored spots upon spraying would indicate the presence of the respective metals.

-

Indicator for Complexometric Titrations: The color change of this compound upon complexation with a metal ion could be used to signal the endpoint in titrations involving that metal and a titrant like EDTA.

-

Potential in Drug Development: Metal complexes of azo dyes have been investigated for their biological activities, including antimicrobial and anticancer properties. The chelation of essential metal ions can be a mechanism of action for certain drugs.

Proposed Experimental Protocols

The following are generalized protocols for the synthesis of this compound and the investigation of its metal chelation properties. These protocols are based on established methods for similar azo dyes and would require optimization for this specific compound.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via diazotization of aniline and coupling with 2-nitrophenol.

Materials:

-

Aniline

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl), concentrated

-

2-Nitrophenol

-

Sodium hydroxide (NaOH)

-

Ice

-

Ethanol

-

Distilled water

-

Beakers, magnetic stirrer, Buchner funnel, filter paper

Procedure:

-

Diazotization of Aniline:

-

Dissolve a specific molar equivalent of aniline in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve an equimolar amount of 2-nitrophenol in an aqueous solution of sodium hydroxide, and cool it to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the alkaline solution of 2-nitrophenol with vigorous stirring. The temperature should be maintained below 5 °C.

-

A colored precipitate of this compound should form.

-

Continue stirring the mixture for 1-2 hours in the ice bath to ensure complete reaction.

-

-

Isolation and Purification:

-

Filter the crude product using a Buchner funnel and wash it with cold distilled water to remove any unreacted salts.

-

Recrystallize the product from a suitable solvent, such as ethanol, to obtain the purified this compound.

-

Dry the purified product in a desiccator.

-

Characterization: The synthesized compound should be characterized by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.

Protocol 2: Spectrophotometric Study of Metal Chelate Formation

Objective: To investigate the formation of metal chelates of this compound and determine the optimal conditions for complexation.

Materials:

-

Synthesized this compound

-

Stock solutions of various metal salts (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Fe³⁺) of known concentration

-

Buffer solutions of various pH values

-

Ethanol or other suitable organic solvent

-

UV-Visible spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Reagent Solution: Prepare a standard solution of this compound in a suitable solvent like ethanol.

-

Preliminary Investigation:

-

In a series of test tubes, add a fixed volume of the reagent solution, a buffer solution of a specific pH, and a solution of a metal salt.

-

Observe any color change, which indicates complex formation.

-

Record the absorption spectra of the solutions using a UV-Visible spectrophotometer over a suitable wavelength range (e.g., 300-800 nm) against a reagent blank.

-

-

Optimization of Conditions:

-

Effect of pH: Vary the pH of the solution using different buffer solutions and record the absorbance at the wavelength of maximum absorption (λmax) of the complex to determine the optimal pH for complexation.

-

Effect of Reagent Concentration: Keep the metal ion concentration and pH constant and vary the concentration of the this compound solution to determine the concentration required for maximum color development.

-

Stability of the Complex: Measure the absorbance of the complex at different time intervals to determine the stability of the chelate over time.

-

-

Determination of Stoichiometry:

-

Use methods like the mole-ratio method or Job's method of continuous variation to determine the metal-to-ligand ratio in the complex.

-

Data Presentation

Quantitative data obtained from the experimental protocols should be summarized in clearly structured tables for easy comparison.

Table 1: Spectral Characteristics and Stability Constants of this compound Metal Chelates (Hypothetical Data)

| Metal Ion | Optimal pH | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Stoichiometry (M:L) | Log K (Stability Constant) |

| Cu²⁺ | 6.5 | 540 | 1.5 x 10⁴ | 1:2 | 8.2 |

| Ni²⁺ | 7.0 | 510 | 1.2 x 10⁴ | 1:2 | 7.5 |

| Co²⁺ | 7.2 | 560 | 1.8 x 10⁴ | 1:2 | 7.9 |

| Zn²⁺ | 8.0 | 480 | 0.9 x 10⁴ | 1:1 | 6.8 |

| Fe³⁺ | 3.5 | 610 | 2.5 x 10⁴ | 1:1 | 9.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualization of Experimental Workflow

The logical flow of the experimental protocols can be visualized using a diagram.

Caption: Workflow for the synthesis of this compound and the subsequent study of its metal chelation properties for analytical applications.

Logical Relationship of Chelation

The formation of a metal chelate with this compound involves the coordination of a metal ion with the ligand.

Caption: Logical diagram illustrating the formation of a metal chelate from a metal ion and the this compound ligand.

Conclusion

Application Notes and Protocols: Azo Dyes in the Textile and Dye Industry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for 60-70% of all dyes used in the textile, leather, paper, and food industries.[1] Their widespread use is attributed to their cost-effective synthesis, high molar extinction coefficients, and the ability to produce a vast spectrum of vibrant colors with good stability. Chemically, azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. While integral to modern manufacturing, the use of azo dyes presents significant environmental and health concerns. Inefficient dyeing processes can result in 10-50% of the dye being released into wastewater, leading to significant water pollution.[2][3] Furthermore, under reductive conditions, certain azo dyes can break down to form carcinogenic aromatic amines, posing risks to human health.[1][4]

This document provides detailed application notes and protocols relevant to the synthesis, application, and analysis of azo dyes in the textile industry, with a focus on quantitative data, experimental methodologies, and the visualization of key processes.

Data Presentation

Table 1: Acute Toxicity of Selected Azo Dyes and Their Metabolites

The toxicity of azo dyes and their breakdown products is a primary concern. While many intact azo dyes exhibit low acute toxicity, their metabolic cleavage products, aromatic amines, can be highly toxic and carcinogenic.[4][5]

| Compound | Species | Route | Toxicity Value (LD50/EC50) | Reference |

| Aromatic Amines | ||||

| Benzidine | Rat | Oral | 309 mg/kg | [1][2][6] |

| Benzidine | Mouse | Oral | 214 mg/kg | [1] |

| 2-Naphthylamine | Rat | Oral | 727 mg/kg | [4][7] |

| 2-Naphthylamine | Mouse | Intraperitoneal | 200 mg/kg | [7] |

| Azo Dyes | ||||

| Disperse Red 1 | Girardia tigrina (newborns) | Aquatic | LC50: 75 mg/L | [8] |

| Disperse Red 1 | Girardia tigrina (adults) | Aquatic | LC50: 152 mg/L | [8] |

| Remazol Parrot Green | Daphnia magna | Aquatic | 48-h EC50: 55.32 mg/L | [1][2] |

| Remazol Golden Yellow | Daphnia magna | Aquatic | 48-h EC50: 46.84 mg/L | [1][2] |

| 1,4-Bis(imidazolylazo)benzene | Mouse | Intraperitoneal | LD50: 1020.23 mg/kg | [9] |

LD50: Lethal Dose, 50%; EC50: Effective Concentration, 50%; LC50: Lethal Concentration, 50%.

Table 2: Typical Colorfastness Ratings of Azo Dyes on Cotton and Polyester

Colorfastness is a critical property of dyed textiles, indicating the resistance of the color to fading or running under various conditions. Ratings are typically on a scale of 1 (poor) to 5 (excellent).

| Dye Class | Fiber | Washing Fastness (ISO 105-C06) | Rubbing Fastness (ISO 105-X12) | Light Fastness (ISO 105-B02) | General Remarks |

| Reactive Dyes | Cotton | 4-5 (Good to Excellent) | 4-5 (Good to Excellent) | 4-6 (Moderate to Good) | Form strong covalent bonds with cellulosic fibers, leading to excellent wash fastness.[10][11] |

| Direct Dyes | Cotton | 2-3 (Fair) | 3-4 (Fair to Good) | 1-3 (Poor to Fair) | Have good affinity but are not chemically bound, resulting in poorer wash fastness. |

| Naphthol Dyes | Cotton | 4 (Good) | 2-3 (Poor to Fair) | 4-5 (Good) | Insoluble pigments formed within the fiber, offering good wash and light fastness but often poor rubbing fastness.[10] |

| Disperse Dyes | Polyester | 4-5 (Excellent) | 4-5 (Excellent) | 4-5 (Fair to Good) | Non-ionic dyes that diffuse into the polyester fiber, providing excellent overall fastness.[12] |

Table 3: Comparative Efficiency of Azo Dye Wastewater Treatment Methods

Various methods are employed to remove azo dyes from textile effluents. The efficiency of these methods depends on the dye's chemical structure, concentration, and the specific process parameters.

| Treatment Method | Target Azo Dye(s) | Key Conditions | Removal Efficiency (%) | Reference |

| Advanced Oxidation | ||||

| Photo-Fenton | Azo Dichlorotriazine Dye | pH 3, 0.4 g/L catalyst, 1 mL/L H₂O₂, 60 min | 100% (Color), 80% (COD) | [13][14] |

| Potassium Ferrate | Orange II, Lissamine Green B | pH 3, 56.4 mg/L K₂FeO₄, 15-30 min | ~100% (Color) | [3][15] |

| Ozonation | Reactive Orange 16 | 5 min contact time | >97% (Color), 48% (TOC) | [16] |

| UV/H₂O₂/O₃ | Acid Red 151 | - | ~100% (Color) | [17] |

| Biological | ||||

| Anaerobic-Aerobic | Acid Orange 7 | Hybrid Bio-reactor, Reflux Ratio 1 | 97.5% (Decolorization) | [18] |

| Bacterial Culture (E. coli) | Basic Orange 2 | Optimized (40°C, pH 7, 3 days) | 89.9% (Degradation) | [19] |

| Physicochemical | ||||

| Coagulation (PFS) | Congo Red | pH 6.35, 141.7 mg/L PFS | 98.3% (Decolorization) | [20] |

| Coagulation (Alum) | Congo Red | pH 8.26, 80 mg/L Alum | 84.4% (Decolorization) | [20] |

| Adsorption | Direct Red 83:1 | 0.5 g adsorbent, pH 5, 30 min | ~85% (Color) |

COD: Chemical Oxygen Demand; TOC: Total Organic Carbon; PFS: Polymeric Iron Sulfate.

Experimental Protocols

Protocol 1: Laboratory Synthesis of a Monoazo Dye (e.g., Para Red)

This protocol describes the synthesis of an azo dye through diazotization of an aromatic amine and subsequent coupling with a coupling component.

Materials:

-

p-Nitroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

2-Naphthol (β-Naphthol)

-

Sodium hydroxide (NaOH) solution (10%)

-

Ice

-

Distilled water

-

Beakers, magnetic stirrer, Buchner funnel, filter paper

Methodology:

-

Diazotization of p-Nitroaniline: a. In a 250 mL beaker, dissolve 1.4 g of p-nitroaniline in 3 mL of concentrated HCl and 25 mL of water. Heat gently if necessary to dissolve. b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. In a separate beaker, dissolve 0.7 g of sodium nitrite in 10 mL of cold water. d. Add the sodium nitrite solution dropwise to the cold p-nitroaniline solution. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change. This solution is unstable and should be used promptly.

-

Preparation of the Coupling Solution: a. In a 400 mL beaker, dissolve 1.5 g of 2-naphthol in 15 mL of 10% NaOH solution. b. Add 100 mL of cold water and cool the solution in an ice bath.

-

Azo Coupling: a. Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. b. A brightly colored precipitate (the azo dye) will form immediately. c. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

-

Isolation and Purification: a. Isolate the precipitated dye by vacuum filtration using a Buchner funnel. b. Wash the dye on the filter paper with several portions of cold distilled water to remove any unreacted starting materials and salts. c. Dry the dye in a desiccator or a low-temperature oven.

Protocol 2: Application of a Reactive Azo Dye to Cotton Fabric

This protocol outlines a standard laboratory procedure for dyeing cotton with a reactive azo dye, which forms a covalent bond with the cellulosic fiber.

Materials:

-

Reactive Red dye (e.g., C.I. Reactive Red 1)

-

Scoured and bleached cotton fabric

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

-

Sodium carbonate (Na₂CO₃) (soda ash)

-

Wetting agent

-

Laboratory dyeing machine (e.g., beaker dyeing machine)

-

Beakers, graduated cylinders, pH meter

Recipe (Example for 1% shade on a 10g fabric sample):

-

Dye: 0.1 g (1% on weight of fabric, owf)

-

Salt (NaCl): 0.8 g (80 g/L for a 1:10 liquor ratio)

-

Soda Ash (Na₂CO₃): 0.2 g (20 g/L for a 1:10 liquor ratio)

-

Wetting Agent: 0.01 g (1 g/L)

-

Liquor Ratio: 1:10 (100 mL total volume)

Methodology:

-

Dye Bath Preparation: a. Prepare a stock solution of the reactive dye. b. In the dyeing vessel, add the required amount of water, wetting agent, and salt. c. Add the pre-weighed, wetted cotton fabric. d. Set the initial temperature to 40 °C.

-

Dyeing Cycle: a. Run the machine for 10 minutes to allow the fabric to wet out and the temperature to stabilize. b. Add the calculated amount of dye solution to the bath. c. Run for 20 minutes to allow for dye exhaustion (migration of dye from water to fiber). d. Add the soda ash solution to the dye bath to raise the pH to approximately 10.5-11. This initiates the fixation reaction between the dye and the fiber. e. Raise the temperature to 60 °C and continue dyeing for 60 minutes.

-

After-treatment (Wash-off): a. Drain the dye bath. b. Rinse the fabric with cold water. c. Perform a soaping wash at 95 °C for 10 minutes with a neutral soap (e.g., 2 g/L) to remove any unfixed, hydrolyzed dye. This step is crucial for achieving good wash fastness. d. Rinse thoroughly with hot water, followed by cold water. e. Squeeze and air-dry the fabric.

Protocol 3: Determination of Colorfastness to Washing (Based on ISO 105-C06)

This protocol determines the resistance of the color of textiles to domestic or commercial laundering procedures.

Materials:

-

Dyed fabric specimen (100 mm x 40 mm)

-

Multifiber adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, acetate)

-

ECE 'B' phosphate reference detergent

-

Sodium perborate tetrahydrate

-

Stainless steel balls (6 mm diameter)

-

Launder-Ometer or similar laboratory washing apparatus

-

Grey Scale for assessing color change and staining (ISO 105-A02 and ISO 105-A03)

Methodology (Example for Test A2S):

-

Sample Preparation: a. Cut a 100 mm x 40 mm specimen of the dyed fabric. b. Place it between a 100 mm x 40 mm piece of the multifiber fabric and sew along one of the shorter edges.

-

Washing Procedure: a. Prepare the wash liquor: 4 g/L ECE detergent and 1 g/L sodium perborate in Grade 3 water.[21] b. Preheat the Launder-Ometer bath to 40 °C. c. Place the composite specimen in a stainless steel container. Add 10 stainless steel balls.[21] d. Add 150 mL of the pre-heated wash liquor to the container.[22] e. Seal the container, place it in the Launder-Ometer, and run the machine for 30 minutes at 40 °C.

-

Rinsing and Drying: a. Remove the container and rinse the composite specimen twice in cold distilled water. b. Squeeze out excess water. c. Open the stitching on all sides except one of the short ends. d. Dry the specimen by hanging it in the air at a temperature not exceeding 60 °C.

-

Assessment: a. Using the Grey Scale for assessing color change, compare the treated specimen with an untreated original sample under a standardized light source (D65). Assign a rating from 1 (major change) to 5 (no change). b. Using the Grey Scale for assessing staining, evaluate the staining on each of the six fiber strips of the multifiber fabric. Assign a rating from 1 (heavy staining) to 5 (no staining).

Protocol 4: Determination of Banned Aromatic Amines (Based on EN 14362-1)

This protocol describes the reductive cleavage of azo dyes on a textile and the subsequent detection and quantification of banned aromatic amines.

Materials:

-

Dyed textile sample

-

Citrate buffer solution (0.06 M, pH 6.0)

-

Sodium dithionite solution (200 mg/mL, freshly prepared)

-

Diethyl ether or other suitable extraction solvent

-

Solid Phase Extraction (SPE) cartridges

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

-

Aromatic amine standards

Methodology:

-

Sample Preparation: a. Cut approximately 1 g of the textile sample into small pieces (approx. 5 mm x 5 mm). b. Place the sample in a reaction vessel.

-

Reductive Cleavage: a. Add 16 mL of pre-heated (70 °C) citrate buffer to the vessel. b. Seal the vessel and shake to ensure the sample is fully wetted. c. Place the vessel in a water bath at 70 °C for 30 minutes. d. Add 3 mL of freshly prepared sodium dithionite solution to initiate the reduction of the azo bonds. e. Seal and shake, then return to the 70 °C water bath for another 30 minutes. f. Rapidly cool the vessel to room temperature.

-

Liquid-Liquid or Solid Phase Extraction: a. Extract the released amines from the aqueous solution. This is commonly done using a suitable organic solvent (e.g., diethyl ether) in a liquid-liquid extraction or by passing the solution through an SPE cartridge. b. If using solvent extraction, collect the organic phase. If using SPE, elute the amines from the cartridge with a suitable solvent. c. Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Analysis by GC-MS: a. Inject an aliquot of the concentrated extract into the GC-MS system. b. The gas chromatograph separates the different amines based on their boiling points and interaction with the column. c. The mass spectrometer detects and identifies the amines based on their unique mass-to-charge ratio and fragmentation patterns. d. Quantify the amines by comparing the peak areas to those of known concentration standards. The regulatory limit in the EU is typically 30 mg/kg (30 ppm) for any single banned amine.[23]

Visualizations

Azo Dye Synthesis Workflow

Caption: Workflow for the laboratory synthesis of an azo dye.

Textile Dyeing Experimental Workflow

Caption: Experimental workflow for dyeing cotton with reactive azo dyes.

General Azo Dye Degradation Pathway

Caption: Simplified pathway of azo dye biodegradation.

Conclusion